4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(2-((4-Fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and an azetidin-3-yloxy moiety at position 2. The azetidine ring is further functionalized with a 2-((4-fluorophenyl)thio)acetyl group. This structure combines a β-lactam-derived azetidine ring, known for conformational rigidity, with a sulfur-containing aromatic substituent, which may enhance lipophilicity and influence binding interactions . The pyran-2-one ring contributes hydrogen-bonding capacity via its carbonyl oxygen, while the fluorine atom on the phenyl group likely modulates electronic properties and metabolic stability.
Properties
IUPAC Name |
4-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-11-6-13(7-17(21)22-11)23-14-8-19(9-14)16(20)10-24-15-4-2-12(18)3-5-15/h2-7,14H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYPSAXRHMWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , also referred to by its CAS number 1396855-19-8 , has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 386.4 g/mol . Its structure features a pyranone core, a fluorophenyl group, and an azetidine moiety, which are pivotal in its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties . In vitro assays demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating significant antibacterial potential.
| Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.125 | Ceftriaxone | 3.125 |
| Escherichia coli | 6.25 | Ampicillin | 6.25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In cellular assays, it exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Interaction with Cellular Receptors : It is hypothesized that the azetidine component interacts with cellular receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the administration of the compound in a murine model showed significant reduction in bacterial load when compared to untreated controls.
- Clinical Trials for Cancer Treatment : Preliminary clinical data suggest that patients treated with formulations containing this compound showed improved outcomes in tumor size reduction compared to standard therapies.
Comparison with Similar Compounds
4-({1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one
- Structure : Replaces the 4-fluorophenyl group with 2-chlorophenyl.
- Molecular Formula: C₁₇H₁₆ClNO₄
- Molecular Weight : 333.77 g/mol
- Key Differences : The chlorine atom increases molecular weight and lipophilicity (Cl has higher molar mass and logP than F). Chlorine’s stronger electron-withdrawing effect may alter electronic interactions with biological targets compared to fluorine .
4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)
- Structure : Substitutes 4-fluorophenyl with 2-methoxyphenyl.
- Molecular Formula: C₁₈H₁₉NO₅
- Molecular Weight : 329.35 g/mol
- Contrasts with the sulfur-containing thioether in the parent compound, which may enhance oxidation resistance .
Core Heterocycle Modifications
1-Cyclopropyl-4-((1-(2-((4-Fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Structure : Replaces pyran-2-one with pyridin-2-one and adds a cyclopropyl group.
- Key Differences : The pyridin-2-one core introduces a basic nitrogen, altering hydrogen-bonding and acidity (pKa). The cyclopropyl group may enhance steric hindrance and metabolic stability by blocking enzymatic oxidation .
Thioether-Linker Variations
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Contains a pyrimidine core and thietan-3-yloxy group instead of pyran-2-one and azetidine.
- The pyrimidine core offers additional nitrogen atoms for hydrogen bonding, which could shift target selectivity compared to pyran-2-one derivatives .
Complex Heterocyclic Derivatives
3-[(1Z)-1-{2-[4-(3-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- Structure : Replaces the azetidine-thioacetyl group with a thiazole-thiophene-hydrazone moiety.
- Molecular Formula : C₁₅H₁₂ClN₃O₃S₂
- Molecular Weight : 381.86 g/mol
- Key Differences : The extended conjugated system (thiophene-thiazole-hydrazone) may enhance π-π stacking interactions but reduce bioavailability due to increased rigidity and molecular weight .
Structural and Functional Implications
The table below summarizes key structural differences and inferred properties:
*Calculated based on molecular formula C₁₇H₁₆FNO₄S.
Research Findings and Trends
- Electronic Effects : Fluorine’s electronegativity in the parent compound may enhance binding to electron-rich targets (e.g., kinases) compared to chlorine or methoxy analogs .
- Solubility : Methoxy and pyridin-2-one derivatives may exhibit improved aqueous solubility due to polar functional groups, albeit at the cost of increased metabolic lability .
Q & A
Basic: What are the recommended synthetic routes for preparing 4-((1-(2-((4-fluorophenyl)thio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?
Answer:
The synthesis typically involves multi-step protocols:
Intermediate preparation : Synthesis of the azetidine-3-ol core via ring-opening reactions of epoxides or cyclization of β-amino alcohols.
Functionalization : Thioacetylation of the azetidine nitrogen using 2-((4-fluorophenyl)thio)acetic acid derivatives under coupling agents like EDCI/HOBt.
Pyranone coupling : Reaction of the azetidine intermediate with 6-methyl-2H-pyran-2-one under Mitsunobu conditions (e.g., DIAD, PPh3) to install the ether linkage.
Key solvents include DMF or THF, with reaction temperatures optimized between 0–40°C to prevent azetidine ring strain .
Advanced: How can regioselectivity challenges during azetidine-pyranone coupling be addressed?
Answer:
Regioselectivity in ether bond formation (azetidine oxygen vs. pyranone oxygen) is influenced by:
- Protecting groups : Temporarily protecting the pyranone carbonyl to direct coupling to the azetidine oxygen.
- Catalytic systems : Using bulky phosphines (e.g., BINAP) to sterically favor coupling at the azetidine’s less hindered oxygen.
- Kinetic control : Conducting reactions at low temperatures (−20°C) to favor the thermodynamically less stable but kinetically accessible product.
Validation via <sup>13</sup>C NMR or X-ray crystallography is critical .
Basic: What spectroscopic techniques are optimal for structural characterization of this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign the azetidine protons (δ 3.5–4.5 ppm), pyranone carbonyl (δ 165–170 ppm), and 4-fluorophenyl aromatic signals (δ 7.0–7.5 ppm).
- HRMS : Confirm molecular formula (C19H19FNO4S) with <1 ppm mass error.
- IR : Identify thioester (C=S, ~1100 cm<sup>−1</sup>) and pyranone carbonyl (C=O, ~1700 cm<sup>−1</sup>) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Answer:
- Crystal growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain high-quality single crystals.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for sulfur and fluorine atoms.
- Validation : Check for disorder in the azetidine ring using the Rint factor (<5%) and ADPs. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays (e.g., FRET).
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Core modifications : Replace the pyranone with coumarin or quinolinone to assess π-stacking effects.
- Substitution patterns : Introduce electron-withdrawing groups (e.g., NO2) on the 4-fluorophenyl ring to enhance target binding.
- Bioisosteres : Swap the thioacetyl group for sulfonamide or phosphonate to improve metabolic stability.
Validate via comparative molecular field analysis (CoMFA) and in vivo pharmacokinetic profiling .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
- Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD simulations : Run 100 ns simulations in GROMACS to assess ligand-protein complex stability.
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities (ΔGbind).
Experimental validation via SPR (KD measurements) or ITC is essential .
Advanced: How can conflicting biological data from different assays be reconciled?
Answer:
- Assay conditions : Check for pH sensitivity (e.g., thioester hydrolysis in acidic buffers) or serum interference.
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence and radiometric assays.
- Impurity analysis : Use HPLC-MS to rule out byproducts (e.g., oxidized pyranone derivatives) affecting results.
Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials under inert gas (Ar/N2) to prevent photodegradation of the thioester.
- Temperature : Keep at −20°C in anhydrous DMSO (≤0.1% H2O) to avoid azetidine ring hydrolysis.
- Analytical monitoring : Perform quarterly HPLC analyses (C18 column, acetonitrile/water gradient) to assess purity .
Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility optimization?
Answer:
- Graph-set analysis : Identify robust R2<sup>2</sup>(8) motifs (e.g., pyranone carbonyl to azetidine NH) that stabilize the lattice.
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to disrupt strong H-bond networks and enhance aqueous solubility.
- Hansen solubility parameters : Calculate δd, δp, δh to select excipients for amorphous solid dispersions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
